3-Bromo-5-tert-butylphenylboronic acid

Shape-Selective Catalysis Nanoreactors Suzuki-Miyaura Coupling

3-Bromo-5-tert-butylphenylboronic acid (CAS 1373881-94-7) is a bifunctional Suzuki building block combining a boronic acid nucleophile, aryl bromide electrophile, and a sterically defining 5-tert-butyl group on a 1,3,5-substituted scaffold. The bulky tert-butyl motif directly controls reaction selectivity, product conformation, and hydrophobic binding—critical for SAR studies, convergent API synthesis, and preventing unwanted aggregation in OLED polymers. Substitute with generic phenylboronic acids at the cost of spatial precision. Choose this reagent when steric bulk is not optional but essential to your target's activity or material property.

Molecular Formula C10H14BBrO2
Molecular Weight 256.93 g/mol
CAS No. 1373881-94-7
Cat. No. B1383564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-tert-butylphenylboronic acid
CAS1373881-94-7
Molecular FormulaC10H14BBrO2
Molecular Weight256.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)C(C)(C)C)(O)O
InChIInChI=1S/C10H14BBrO2/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,13-14H,1-3H3
InChIKeyIYYXDZHRVBGUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-tert-butylphenylboronic Acid CAS 1373881-94-7: Key Reagent for Sterically-Defined Cross-Coupling


3-Bromo-5-tert-butylphenylboronic acid (CAS 1373881-94-7) is an organoboron compound employed as a bifunctional building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The molecule features both a boronic acid group, which acts as a nucleophilic coupling partner, and an aryl bromide, which can serve as an electrophilic partner or a site for further functionalization . Its defining structural feature is a bulky tert-butyl group at the 5-position, which imparts significant steric bulk and influences the compound's reactivity, solubility, and the spatial arrangement of any derived molecules .

Why 3-Bromo-5-tert-butylphenylboronic Acid Cannot Be Replaced by Other Boronic Acids


In medicinal chemistry and materials science, the precise three-dimensional shape of a molecule is critical for its function. 3-Bromo-5-tert-butylphenylboronic acid introduces a unique combination of spatial and electronic properties that cannot be replicated by generic or other substituted phenylboronic acids. Its specific 1,3,5-substitution pattern and the presence of the bulky tert-butyl group directly control steric hindrance, which dictates reaction selectivity, product conformation, and the resultant molecule's ability to interact with a biological target or form a specific material phase. Substituting this reagent with a simpler analog like phenylboronic acid or even a differently substituted tert-butyl variant would alter the steric profile of the final product, likely resulting in a loss of desired activity or material property [1].

Quantitative Differentiation of 3-Bromo-5-tert-butylphenylboronic Acid vs. Analogs


Evidence Item 1: Differential Reactivity Driven by Steric Bulk in Nanoreactors

The impact of the tert-butyl group on the reactivity of phenylboronic acids is starkly illustrated in a study on shape-selective catalysis within mesoporous silica nanoreactors [1]. Under identical reaction conditions, a less sterically hindered n-butyl phenylboronic acid reacted efficiently, while the bulkier tert-butyl phenylboronic acid was completely unreactive.

Shape-Selective Catalysis Nanoreactors Suzuki-Miyaura Coupling

Evidence Item 2: Superior Ligand Activity in Aqueous Catalysis Systems

While this evidence pertains to a ligand bearing a tert-butyl group, it provides strong class-level evidence for the unique properties conferred by this substituent. A study on palladium-catalyzed Suzuki reactions in aqueous solvents found that a catalyst system incorporating a di-tert-butylphosphino ligand was more active than several other common catalysts [1].

Green Chemistry Aqueous-Phase Catalysis Ligand Design

Evidence Item 3: Bifunctionality for Streamlined Synthetic Sequences

3-Bromo-5-tert-butylphenylboronic acid is designed as a bifunctional reagent. It contains both a boronic acid group, which can undergo Suzuki-Miyaura coupling with an aryl halide, and an aryl bromide group, which can then be used in a subsequent, orthogonal cross-coupling step. This is a key differentiator from simpler, monofunctional boronic acids like phenylboronic acid or 4-tert-butylphenylboronic acid .

Bifunctional Building Block Orthogonal Reactivity Iterative Synthesis

Evidence Item 4: Physicochemical Properties for Process Development

While not a direct performance comparison, the known physicochemical properties of 3-Bromo-5-tert-butylphenylboronic acid provide a basis for differentiating it from simpler, more polar boronic acids. The tert-butyl group significantly increases the compound's hydrophobicity and calculated logP compared to, for example, phenylboronic acid. This influences its solubility profile, favoring organic solvents like toluene or dichloromethane over aqueous buffers [1].

Physicochemical Characterization Process Chemistry Solubility Prediction

Ideal Application Scenarios for 3-Bromo-5-tert-butylphenylboronic Acid


Medicinal Chemistry: Optimizing Drug-Target Interactions

In drug discovery, optimizing the 'fit' between a drug candidate and its protein target is paramount. 3-Bromo-5-tert-butylphenylboronic acid is a premier reagent for installing a bulky, hydrophobic, and metabolically stable tert-butylphenyl motif into a lead compound. This motif can be used to fill a hydrophobic pocket in a protein's active site, thereby increasing binding affinity and selectivity. The ability to perform iterative cross-coupling via its bifunctional nature [1] allows medicinal chemists to efficiently synthesize diverse analog libraries to explore structure-activity relationships (SAR) around this critical hydrophobic anchor.

Process Chemistry: Designing Robust and Scalable Synthetic Routes

The predictability offered by 3-Bromo-5-tert-butylphenylboronic acid's steric and electronic properties is invaluable in process development. Its strong preference for organic solvents [1] makes it well-suited for biphasic reaction conditions commonly used in large-scale Suzuki couplings. Furthermore, its bifunctionality allows for the design of convergent synthetic routes, where two complex fragments are prepared separately and then united in a final, high-yielding coupling step. This reduces the overall number of synthetic operations and can significantly improve the yield and purity of the final active pharmaceutical ingredient (API).

Materials Science: Tuning Polymer and Small Molecule Properties

The spatial arrangement and steric bulk of a monomer are key to controlling the properties of a resulting polymer or organic electronic material. 3-Bromo-5-tert-butylphenylboronic acid can be used to incorporate a sterically demanding side-chain into conjugated polymers or organic light-emitting diode (OLED) components. This can be a deliberate strategy to prevent unwanted π-π stacking and aggregation, thereby enhancing solubility, processability, and tuning the material's photophysical properties like emission color or quantum yield [1]. The unique substitution pattern provides a distinct structural handle that is not available from other phenylboronic acid derivatives.

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